molecular formula C10H6N2O B1626836 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile CAS No. 53000-96-7

1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No.: B1626836
CAS No.: 53000-96-7
M. Wt: 170.17 g/mol
InChI Key: AIIWGDSPHYPAIM-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H6N2O. It is known for its unique structure, which includes an isoquinoline core with a carbonitrile group at the 4-position and a keto group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1,2-dihydroisoquinoline-4-carboxylic acid with copper(I) chloride to form 1,2-dihydroisoquinoline-4-carboxamide, which is then oxidized to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Mechanism of Action

The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

1-oxo-2H-isoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIWGDSPHYPAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496380
Record name 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53000-96-7
Record name 1-Oxo-1,2-dihydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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